molecular formula C17H23NO3 B4236345 4-(Cyclooctylcarbamoyl)phenyl acetate

4-(Cyclooctylcarbamoyl)phenyl acetate

Cat. No.: B4236345
M. Wt: 289.4 g/mol
InChI Key: BGYOXCFQDFPSEI-UHFFFAOYSA-N
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Description

4-(Cyclooctylcarbamoyl)phenyl acetate is a synthetic organic compound featuring a phenyl acetate backbone substituted with a cyclooctylcarbamoyl group. The cyclooctyl moiety, a saturated eight-membered ring, introduces significant steric bulk and lipophilicity, which may enhance membrane permeability and modulate interactions with biological targets like enzymes or receptors.

Properties

IUPAC Name

[4-(cyclooctylcarbamoyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-13(19)21-16-11-9-14(10-12-16)17(20)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYOXCFQDFPSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclooctylcarbamoyl)phenyl acetate typically involves the reaction of cyclooctylamine with phenyl acetate under specific conditions. One common method is the esterification reaction, where cyclooctylamine reacts with phenyl acetate in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclooctylcarbamoyl)phenyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Hydrolysis: The major products are cyclooctylamine and phenyl acetic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

4-(Cyclooctylcarbamoyl)phenyl acetate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclooctylcarbamoyl)phenyl acetate involves its interaction with specific molecular targets. The ester bond in the compound can be hydrolyzed by esterases, releasing the active cyclooctylamine and phenyl acetic acid. These products can then interact with various biological pathways, exerting their effects through enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-(Cyclooctylcarbamoyl)phenyl acetate can be contextualized through comparisons with structurally related phenyl acetate derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Phenyl Acetate Derivatives

Compound Name Substituent Features Biological Activities Key Findings
4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate 3-Cl, 4-F substituents Acetylcholinesterase (AChE) inhibition Enhanced lipophilicity and non-covalent enzyme interactions
4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate 2-Cl, 5-CF₃ substituents Metabolic stability Trifluoromethyl group improves resistance to oxidative metabolism
4-[(4-Ethylphenyl)carbamoyl]phenyl acetate 4-Ethyl group Therapeutic candidate (unspecified) Ethyl group increases hydrophobicity, potentially enhancing bioavailability
2-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate 3,5-diCl substituents Distinct activity profile Substitution pattern alters target selectivity and potency
This compound Cyclooctylcarbamoyl group Hypothetical: Enzyme modulation, drug precursor Bulky cyclooctyl group may sterically hinder binding but improve lipid solubility (inferred)

Pharmacokinetic and Physicochemical Properties

  • Solubility: Acetate esters generally improve water solubility compared to non-esterified analogs, though bulky substituents may counteract this effect.
  • Metabolic Stability: Trifluoromethyl and cyclooctyl groups are less susceptible to metabolic degradation than chlorophenyl or ethylphenyl groups, suggesting longer half-lives for derivatives with these features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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